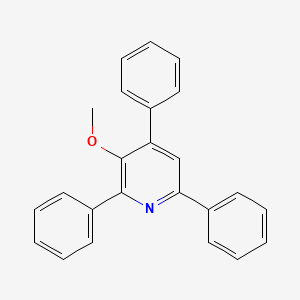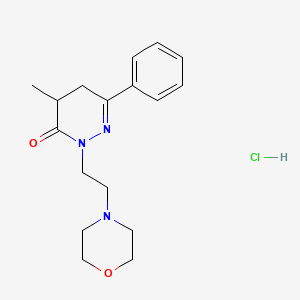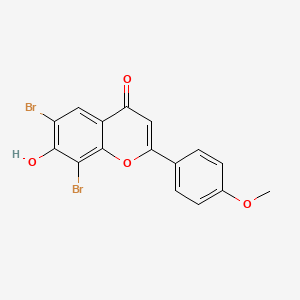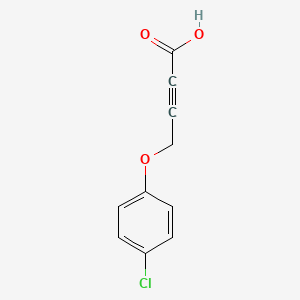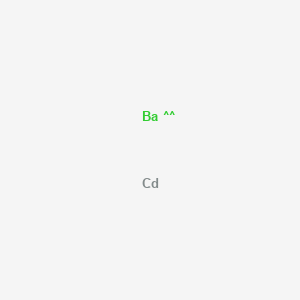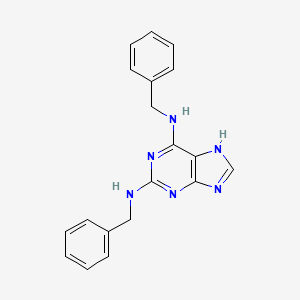
N~2~,N~6~-Dibenzyl-7H-purine-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~6~-Dibenzyl-7H-purine-2,6-diamine is a synthetic compound belonging to the class of purine derivatives It is characterized by the presence of two benzyl groups attached to the nitrogen atoms at positions 2 and 6 of the purine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N2,N~6~-Dibenzyl-7H-purine-2,6-diamine typically involves the reaction of 2,6-diaminopurine with benzyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and benzyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N2,N~6~-Dibenzyl-7H-purine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH~4~).
Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: H2O2 in an acidic medium.
Reduction: NaBH4 in methanol.
Substitution: Benzyl bromide in the presence of a base like NaH in DMF.
Major Products Formed:
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with different functional groups.
Applications De Recherche Scientifique
N~2~,N~6~-Dibenzyl-7H-purine-2,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in modulating biological pathways.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mécanisme D'action
The mechanism of action of N2,N~6~-Dibenzyl-7H-purine-2,6-diamine involves its interaction with specific molecular targets within cells. It is known to inhibit certain kinases, such as Aurora kinases, which play a crucial role in cell division. By inhibiting these kinases, the compound can disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the p53 pathway, which is often dysregulated in cancer cells.
Comparaison Avec Des Composés Similaires
N~2~,N~6~-Dibenzyl-7H-purine-2,6-diamine can be compared with other similar compounds such as:
Reversine (N~6~-cyclohexyl-N~2~-(4-morpholinophenyl)-7H-purine-2,6-diamine): Both compounds are purine derivatives with anticancer properties, but reversine has a different substitution pattern and is more potent in certain cancer cell lines.
6-Benzylaminopurine: Another purine derivative used in plant biology as a cytokinin.
Propriétés
Numéro CAS |
39639-54-8 |
|---|---|
Formule moléculaire |
C19H18N6 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
2-N,6-N-dibenzyl-7H-purine-2,6-diamine |
InChI |
InChI=1S/C19H18N6/c1-3-7-14(8-4-1)11-20-17-16-18(23-13-22-16)25-19(24-17)21-12-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H3,20,21,22,23,24,25) |
Clé InChI |
SSUPPDWGBLKKTG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=NC(=NC3=C2NC=N3)NCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



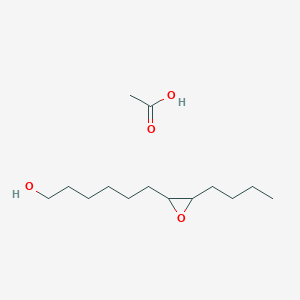
![1H-Acenaphtho[3,4-D]imidazole](/img/structure/B14675758.png)
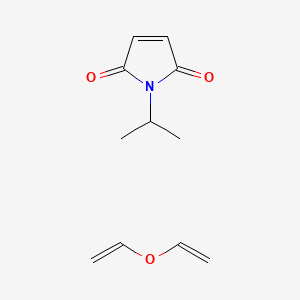
![2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)-](/img/structure/B14675774.png)
